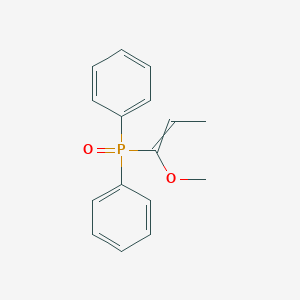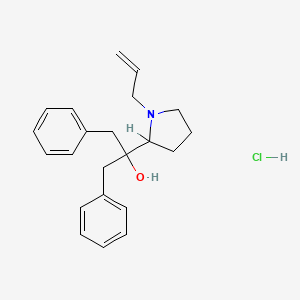
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea is an organic compound with the molecular formula C16H25ClN2O. It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH). This compound is notable for its unique structure, which includes a chlorinated aromatic ring and two butyl groups attached to the nitrogen atoms of the urea moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with dibutylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the nitrogen metabolism in certain organisms, leading to their growth inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dibutyl-3-(2-methoxy-5-methylphenyl)urea: Similar structure but with a methoxy group instead of a chlorine atom.
1,1-Dimethyl-3-(3-methylphenyl)urea: Similar structure but with methyl groups instead of butyl groups.
1-(4-Butylphenyl)-3-(3-chloro-2-methylphenyl)urea: Similar structure but with a butyl group on the aromatic ring.
Uniqueness
1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea is unique due to the presence of both butyl groups and a chlorinated aromatic ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets .
Eigenschaften
CAS-Nummer |
86781-36-4 |
|---|---|
Molekularformel |
C16H25ClN2O |
Molekulargewicht |
296.83 g/mol |
IUPAC-Name |
1,1-dibutyl-3-(3-chloro-2-methylphenyl)urea |
InChI |
InChI=1S/C16H25ClN2O/c1-4-6-11-19(12-7-5-2)16(20)18-15-10-8-9-14(17)13(15)3/h8-10H,4-7,11-12H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
BUKYPLDYWBEYRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)NC1=C(C(=CC=C1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


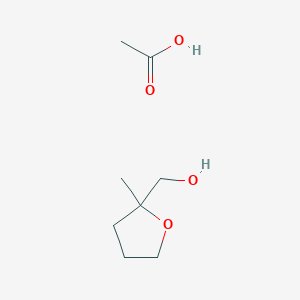
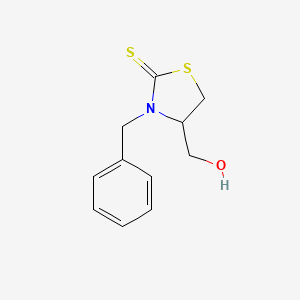
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
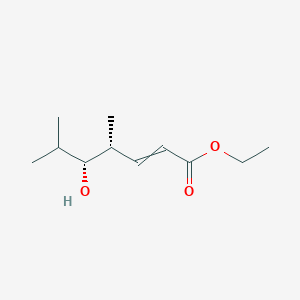
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
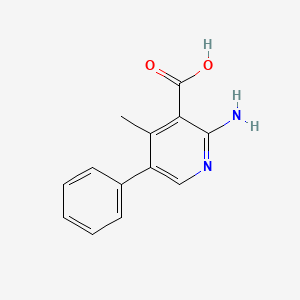
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
